Sodium p-Toluenesulfinate Tetrahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Sodium p-Toluenesulfinate Tetrahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of sodium p-toluenesulfinate tetrahydrate, a versatile reagent in modern organic chemistry and a key building block in the development of novel therapeutics.
Introduction
Sodium p-toluenesulfinate (CH₃C₆H₄SO₂Na), often encountered in its hydrated forms, is an organosulfur compound that has garnered significant attention as a versatile and valuable reagent in organic synthesis. Its utility spans a wide range of chemical transformations, including the formation of sulfones, sulfonamides, and other sulfur-containing moieties that are prevalent in many biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of sodium p-toluenesulfinate tetrahydrate, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Synthesis of Sodium p-Toluenesulfinate Tetrahydrate
The most common and well-established methods for the synthesis of sodium p-toluenesulfinate involve the reduction of p-toluenesulfonyl chloride.[1][3] Various reducing agents can be employed, with zinc dust and sodium sulfite being the most frequently utilized.
Experimental Protocols
Method 1: Reduction of p-Toluenesulfonyl Chloride with Zinc Dust
This classical method, detailed in Organic Syntheses, provides a reliable route to sodium p-toluenesulfinate.[3]
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Materials:
-
p-Toluenesulfonyl chloride
-
Zinc dust (90-100% pure)
-
Sodium hydroxide solution (12 N)
-
Sodium carbonate
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Water
-
-
Procedure:
-
Technical p-toluenesulfonyl chloride is finely ground to break up any lumps.[3]
-
Water is heated to 70°C in a large reaction vessel equipped with a stirrer and a means to introduce steam.[3]
-
Zinc dust is added to the heated water, followed by the portion-wise addition of p-toluenesulfonyl chloride. The temperature of the exothermic reaction is maintained around 80°C.[3]
-
After the addition is complete, the mixture is stirred and then heated to 90°C with steam.[3]
-
Sodium hydroxide solution is added, followed by powdered sodium carbonate until the mixture is strongly alkaline.[3]
-
The hot mixture is filtered to remove unreacted zinc and zinc compounds.[3]
-
The filtrate is concentrated by evaporation until crystallization begins.[3]
-
Upon cooling, large, transparent crystals of sodium p-toluenesulfinate dihydrate (p-CH₃C₆H₄SO₂Na·2H₂O) separate from the solution.[3] The tetrahydrate can be obtained through controlled crystallization from aqueous solutions.[4][5]
-
The crystals are collected by suction filtration and air-dried.[3]
-
Method 2: Reduction of p-Toluenesulfonyl Chloride with Sodium Sulfite
This is another widely used and efficient method for the preparation of sodium p-toluenesulfinate.[1]
-
Materials:
-
p-Toluenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
-
Procedure:
-
A solution of sodium sulfite and sodium bicarbonate is prepared in water.
-
p-Toluenesulfonyl chloride is added to the solution.
-
The mixture is heated to 70-80°C.[1]
-
The reaction mixture is then cooled to induce crystallization.
-
The resulting sodium p-toluenesulfinate is collected by filtration and can be further purified by recrystallization from ethanol to yield the pure product.[1]
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Synthesis Workflow
Caption: General workflow for the synthesis of sodium p-toluenesulfinate.
Properties of Sodium p-Toluenesulfinate Tetrahydrate
Sodium p-toluenesulfinate tetrahydrate is a white, crystalline solid. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₇H₇NaO₂S · 4H₂O |
| Molecular Weight | 250.25 g/mol [6] |
| Appearance | White powder, flakes, or crystals[7][8] |
| Melting Point | >300 °C (decomposes)[7][8][9] |
| Solubility | Slightly soluble in water.[8][9] |
| Crystal Structure | Monoclinic, P2₁/c[5] |
| Molecular Geometry | The geometry around the sulfur atom is pseudo-tetrahedral.[4][5] |
| CAS Number | 824-79-3 (anhydrous)[7] |
Applications in Organic Synthesis and Drug Development
Sodium p-toluenesulfinate is a versatile reagent in organic synthesis, primarily serving as a nucleophilic source of the p-toluenesulfinyl group and a precursor to sulfonyl radicals.[1]
Synthesis of Sulfonamides
Sulfonamides are an important class of compounds in medicinal chemistry, known for their antibacterial properties.[7] Sodium p-toluenesulfinate can be used to synthesize sulfonamides through oxidative amination reactions with primary and secondary amines.[1]
Caption: Synthesis of sulfonamides from sodium p-toluenesulfinate.
Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable intermediates in organic synthesis. Sodium p-toluenesulfinate reacts with various styrene derivatives and other alkenes to produce vinyl sulfones in moderate to high yields.[1]
Role in Drug Development
As an important intermediate, sodium p-toluenesulfinate is utilized in the synthesis of various pharmaceutical compounds.[7][8][9] Its role is primarily as a building block for introducing the sulfonyl group, which is a common feature in many drugs. It also finds application as an intermediate in the production of dispersal dyes.[8][9]
Conclusion
Sodium p-toluenesulfinate tetrahydrate is a readily accessible and highly versatile reagent with significant applications in both academic research and industrial processes, including pharmaceutical development. Its straightforward synthesis and the reactivity of the sulfinate group make it an indispensable tool for the construction of complex organic molecules containing the p-toluenesulfonyl moiety. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the design and synthesis of novel chemical entities.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. americanelements.com [americanelements.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (824-79-3)・Sodium p-Toluenesulfinate Tetrahydrate・209-07612[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Sodium p-toluenesulfinate [myskinrecipes.com]
- 8. Sodium p-toluenesulfinate CAS#: 824-79-3 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
